molecular formula C19H22N2O2 B565867 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole CAS No. 2433-36-5

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole

Cat. No.: B565867
CAS No.: 2433-36-5
M. Wt: 310.397
InChI Key: KMGZCSJZUKNQJR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of benzyloxy, dimethylamino, and methoxy functional groups attached to the indole core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Functional Groups: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base. The dimethylamino group can be added via reductive amination using formaldehyde and dimethylamine. The methoxy group is typically introduced through methylation using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride with a base like sodium hydroxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethylamino groups can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The methoxy group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile: Similar in structure but with a benzimidazole core.

    4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile: Another related compound with slight variations in functional groups.

Uniqueness

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and implications for future research.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 322.39 g/mol
  • CAS Number : 2433-36-5

The biological activity of this compound is primarily attributed to its structural features, which enhance its interaction with various biological targets, including receptors and enzymes. The compound's benzyloxy and dimethylamino groups are believed to increase its binding affinity, influencing various cellular pathways.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. The inhibition profile suggests potential applications in regulating metabolic disorders.
  • Receptor Binding : The compound shows affinity for several receptor types, particularly those involved in neurotransmission and hormonal regulation. This binding can modulate physiological responses, making it a candidate for further pharmacological studies.
  • Anticancer Properties : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. For instance, related compounds have shown efficacy against hepatocellular carcinoma by suppressing cell proliferation and migration through modulation of integrin expression and downstream signaling pathways such as FAK/AKT .

Case Studies

  • Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that compounds structurally related to this compound significantly inhibited the migration and invasion of HCC cell lines (Huh7). The IC50 values for these compounds were found to be in the range of 38–48 μM, indicating moderate potency against cancer cells without cytotoxic effects on normal hepatocytes .
  • Metabolic Regulation : Another study highlighted the role of this compound in modulating metabolic pathways, particularly through enzyme inhibition that could lead to therapeutic strategies for metabolic syndromes .

Data Table

Biological ActivityObserved EffectReference
Enzyme InhibitionModulation of metabolic processes
Receptor BindingInteraction with neurotransmitter receptors
Anticancer ActivitySuppression of Huh7 cell proliferation
Anti-Metastatic EffectsInhibition of migration/invasion in HCC cells

Properties

IUPAC Name

1-(5-methoxy-4-phenylmethoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-21(2)12-15-11-20-16-9-10-17(22-3)19(18(15)16)23-13-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGZCSJZUKNQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=C(C=C2)OC)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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